N,N-Dibenzylethanolamine
Description
Chemical Identity and Properties N,N-Dibenzylethanolamine (CAS 101-06-4, EINECS 202-911-0) is a nonionic surfactant with the molecular formula C₁₆H₁₉NO and a molar mass of 241.33 g/mol . Structurally, it features two benzyl groups attached to a nitrogen atom and an ethanol moiety (Fig. 1).
Properties
IUPAC Name |
2-(dibenzylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c18-12-11-17(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,18H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTWSMJHJFNCQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059224 | |
| Record name | Ethanol, 2-[bis(phenylmethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101-06-4 | |
| Record name | 2-[Bis(phenylmethyl)amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dibenzylethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-[bis(phenylmethyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-[bis(phenylmethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[bis(phenylmethyl)amino]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.647 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N,N-DIBENZYLETHANOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4SS2HU537 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Conditions
Ethanolamine (HOCHCHNH) reacts with two equivalents of benzyl bromide (BnBr) in the presence of a base such as potassium carbonate (KCO) or sodium hydroxide (NaOH). The base deprotonates the amine, facilitating nucleophilic attack on the benzyl halide:
Typical solvents include tetrahydrofuran (THF) or dimethylformamide (DMF), which stabilize the transition state and enhance reaction kinetics. The reaction is conducted under reflux (60–80°C) for 12–24 hours, with progress monitored via thin-layer chromatography (TLC) or H NMR spectroscopy.
Table 1: Alkylation Reaction Parameters
| Parameter | Condition |
|---|---|
| Solvent | THF, DMF |
| Base | KCO, NaOH |
| Temperature | 60–80°C (reflux) |
| Reaction Time | 12–24 hours |
| Yield | 70–85% (literature-typical) |
Challenges and Optimizations
-
Selectivity : Over-alkylation to quaternary ammonium salts is mitigated by controlling stoichiometry and reaction time.
-
Purification : The crude product is extracted with ethyl acetate, washed with water to remove excess base, and purified via vacuum distillation (b.p. 184–186°C at 2.1 mmHg).
-
Side Reactions : Competing etherification of the hydroxyl group is negligible under anhydrous conditions.
Reductive Amination via Schiff Base Intermediates
Reductive amination offers an alternative pathway by first forming a Schiff base between ethanolamine and benzaldehyde, followed by catalytic hydrogenation. This method parallels the synthesis of N,N'-dibenzylethylenediamine described in patent US2773098A, adapted here for ethanolamine.
Reaction Sequence
-
Schiff Base Formation : Ethanolamine reacts with benzaldehyde (PhCHO) to form a dibenzylidene ethanolamine intermediate:
The reaction is conducted in ethanol or methanol under reflux, with azeotropic removal of water to drive equilibrium.
-
Catalytic Hydrogenation : The Schiff base is reduced using hydrogen gas (H) in the presence of a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO):
Table 2: Hydrogenation Conditions from Patent US2773098A
| Parameter | Condition |
|---|---|
| Solvent | Ethyl acetate, amyl acetate |
| Catalyst | PtO, Pd/C (10% on carbon) |
| Pressure | 25–50 psi H |
| Temperature | 20–45°C |
| Yield | 90–93% (reported for ethylenediamine analog) |
Adaptations for Ethanolamine
While the patent focuses on ethylenediamine derivatives, analogous conditions apply to ethanolamine:
-
Solvent Choice : Lower alkyl acetates (e.g., ethyl acetate) improve catalyst activity and product solubility.
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Catalyst Loading : 2–5 wt% catalyst relative to substrate ensures complete reduction without over-hydrogenation.
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Workup : Post-reduction, the catalyst is filtered, and the solvent is removed under vacuum. The product is distilled at 184–186°C (2.1 mmHg).
Comparative Analysis of Methods
Efficiency and Scalability
-
Alkylation : Requires simple glassware and avoids high-pressure equipment, making it accessible for small-scale synthesis. However, yields are moderate (70–85%) due to competing side reactions.
-
Reductive Amination : Higher yields (90%+) and selectivity are achievable, but scalability depends on access to hydrogenation reactors. The method is preferred for industrial applications.
Table 3: Method Comparison
| Criterion | Alkylation | Reductive Amination |
|---|---|---|
| Yield | 70–85% | 90–93% |
| Equipment Needs | Standard glassware | High-pressure reactor |
| By-products | HBr, quaternary salts | Water (from Schiff base step) |
| Scalability | Moderate | High |
Advanced Methodological Variations
Phase-Transfer Catalysis (PTC)
Incorporating PTC agents like tetrabutylammonium bromide (TBAB) accelerates alkylation by facilitating ion-pair transfer between aqueous and organic phases. This modification reduces reaction time to 6–8 hours with comparable yields.
Microwave-Assisted Synthesis
Microwave irradiation (100–150°C, 30–60 minutes) enhances reaction rates for both alkylation and Schiff base formation, though specialized equipment is required.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Dibenzylethanolamine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve strong bases or acids to facilitate the substitution process.
Major Products:
Oxidation: this compound N-oxide.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Applications in Organic Synthesis
DBEA serves as a valuable intermediate in organic synthesis. Its ability to act as a nucleophile makes it useful in various reactions, including:
- Amidation Reactions: DBEA can facilitate the formation of amides from carboxylic acids and amines, enhancing yields and reaction rates.
- Catalysis: It has been explored as a catalyst in several organic transformations, including the synthesis of heterocycles and alkaloids .
Case Study: Amidation Reaction
In a study investigating amidation reactions, DBEA was used to convert carboxylic acids to amides under mild conditions, demonstrating higher efficiency compared to traditional methods. The reaction showcased minimal side products and excellent yields, affirming DBEA's role as a superior reagent in organic synthesis.
Applications in Material Science
DBEA has found applications in the development of advanced materials, particularly in polymer chemistry:
- Polymerization Agent: It acts as a chain transfer agent in the synthesis of polymers, influencing molecular weight and polymer architecture.
- Coatings and Adhesives: DBEA-modified polymers exhibit improved adhesion properties and thermal stability, making them suitable for industrial applications .
Data Table: Properties of DBEA-Modified Polymers
| Property | DBEA-Modified Polymer | Control Polymer |
|---|---|---|
| Tensile Strength (MPa) | 50 | 35 |
| Thermal Stability (°C) | 250 | 200 |
| Adhesion Strength (N) | 30 | 20 |
Biological Applications
Recent research has indicated potential biological applications for DBEA:
- Antimicrobial Activity: Studies have shown that DBEA exhibits antimicrobial properties against various pathogens, making it a candidate for pharmaceutical formulations.
- Drug Delivery Systems: Its ability to modify lipid bilayers positions DBEA as a promising agent in drug delivery systems, enhancing the bioavailability of therapeutic compounds .
Case Study: Antimicrobial Efficacy
In an experiment assessing the antimicrobial activity of DBEA against Staphylococcus aureus and Escherichia coli, results indicated significant inhibition zones compared to controls. This suggests potential for developing new antimicrobial agents based on DBEA derivatives.
Environmental Considerations
While exploring its applications, it is crucial to consider the environmental impact of DBEA:
- Toxicity Profile: Preliminary assessments indicate that DBEA may pose risks as an irritant and environmental hazard; hence, safe handling protocols are essential.
- Degradation Studies: Research into the degradation pathways of DBEA is ongoing to assess its environmental persistence and potential ecological impacts .
Mechanism of Action
The mechanism by which N,N-Dibenzylethanolamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethanolamine group can form hydrogen bonds with active sites, while the benzyl groups provide hydrophobic interactions, stabilizing the compound within the target site. This dual interaction enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share functional or structural similarities with N,N-Dibenzylethanolamine:
Physical and Chemical Properties
Key Research Findings
Synthetic Utility: this compound serves as a protective group in heterocyclic synthesis. For example, its debenzylation under hydrogenation yields free amines for cyclization reactions (e.g., pyrido-oxazepinones) .
Performance in Surfactants: Compared to N,N-Dimethylethanolamine, this compound exhibits superior emulsifying stability due to its aromatic bulk, making it preferable in high-temperature formulations .
Toxicity Insights: While N,N-Dimethylethanolamine poses acute corrosion risks, this compound’s lower volatility reduces inhalation hazards but increases environmental persistence .
Biological Activity
N,N-Dibenzylethanolamine (DBEA), a compound with the molecular formula CHNO, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
- Molecular Weight : 241.33 g/mol
- Melting Point : 38 °C
- Boiling Point : 206 °C at 15 mmHg
- Density : 1.06 g/cm³
- pKa : 14.73 (predicted)
DBEA exhibits various mechanisms of action that contribute to its biological activity:
- Antidiabetic Activity : Research indicates that DBEA acts as a potent antidiabetic agent, enhancing insulin secretion in diabetic rat models. This effect is independent of R2 adrenoceptor blockage, suggesting a unique pathway for glucose metabolism regulation .
- Neurotransmitter Modulation : Similar to benzodiazepines, DBEA may interact with GABA receptors, influencing neurotransmitter dynamics in the central nervous system. This interaction could have implications for treating anxiety and related disorders .
- Polymerization Initiator : DBEA has been utilized as an initiator in the polymerization of epoxides, indicating its role in materials science and potential applications in drug delivery systems .
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
-
Antidiabetic Efficacy :
Parameter Control (Untreated) DBEA Treatment G30 (mg/dL) 180 120 K (min) 0.05 0.15 - Neuropharmacological Effects :
- Materials Science Applications :
Safety and Toxicology
DBEA has been assessed for toxicity, revealing an LDLo (lowest published lethal dose) of 3400 mg/kg in rats, primarily affecting behavioral responses and respiratory function . Safety data indicate that while it possesses beneficial biological activities, caution is warranted regarding its dosage and potential side effects.
Q & A
Q. What are the optimal synthetic routes for N,N-Dibenzylethanolamine, and how can reaction parameters be controlled to improve yield?
Methodological Answer:
- Synthetic Pathways : While direct synthesis details are limited in open literature, analogous methods for ethanolamine derivatives (e.g., N-Phenyldiethanolamine) involve nucleophilic substitution or reductive amination. For example, benzyl halides or benzyl alcohols could react with ethanolamine derivatives under controlled pH and temperature .
- Parameter Optimization : Key variables include temperature (40–80°C), solvent polarity (e.g., ethanol/water mixtures), and stoichiometric ratios of reactants. Catalysts like palladium or nickel may enhance efficiency in reductive amination .
- Yield Improvement : Monitor intermediates via TLC or HPLC. Purification via recrystallization (using ethanol/hexane) or column chromatography (silica gel, ethyl acetate:hexane) is recommended to achieve ≥95% purity .
Q. What analytical techniques are recommended for characterizing purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis :
- Structural Confirmation :
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound (e.g., LDLo vs. ecotoxicity)?
Methodological Answer:
- Data Validation : Cross-reference toxicity studies using OECD/EPA guidelines. For example, the reported rat oral LDLo of 3400 mg/kg should be compared with acute toxicity assays (e.g., LD50 in zebrafish embryos) to assess species-specific sensitivity.
- Experimental Replication : Conduct dose-response studies under standardized conditions (e.g., OECD Test No. 423 for acute oral toxicity). Include positive controls (e.g., sodium cyanide) and negative controls (solvent-only) .
- Ecotoxicity Mitigation : Evaluate biodegradation pathways (aerobic/anaerobic) using OECD 301/310 tests. Monitor metabolites via LC-MS to identify persistent toxic intermediates .
Q. How should experimental designs be structured to assess the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
Q. What role does this compound play as an intermediate in synthesizing bioactive compounds, and how can its reactivity be optimized?
Methodological Answer:
- Applications :
- Reactivity Tuning :
Q. How can researchers validate the environmental safety of this compound in aquatic systems?
Methodological Answer:
Q. What strategies are effective in reconciling discrepancies between computational predictions and experimental data for this compound properties?
Methodological Answer:
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
